3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole
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Overview
Description
3-[(4-{Bicyclo[221]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole is a complex organic compound that features a bicyclic structure fused with a piperazine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-ylmethyl precursor. This precursor can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization to introduce the piperazine ring. The final step involves the coupling of the piperazine derivative with an indole moiety under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.
Scientific Research Applications
3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It can be used in studies of receptor-ligand interactions, given its potential to bind to various biological targets.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and piperazine ring allow the compound to fit into binding sites on these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares the bicyclic structure but lacks the piperazine and indole moieties.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: This compound features a similar bicyclic structure and piperazine ring but differs in the functional groups attached.
Uniqueness
The uniqueness of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole lies in its combination of a bicyclic structure, piperazine ring, and indole moiety. This unique combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-2-4-21-20(3-1)19(13-22-21)15-24-9-7-23(8-10-24)14-18-12-16-5-6-17(18)11-16/h1-6,13,16-18,22H,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTSFORODAANHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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